Brexpiprazole impurity 8

Description

Molecular Identity and Nomenclature

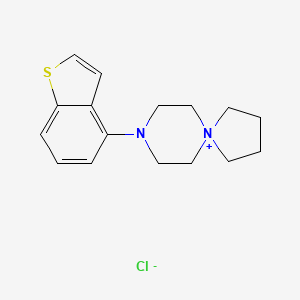

This compound has been definitively identified and cataloged in major chemical databases with specific molecular characteristics that distinguish it from its parent compound. The compound bears the Chemical Abstracts Service registry number 2143944-64-1 and appears in the PubChem database under the compound identification number 138109318. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride.

The molecular formula has been established as C16H21ClN2S, corresponding to a molecular weight of 308.9 grams per mole. This formulation includes sixteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom, assembled in a complex heterocyclic structure. The compound exists as a chloride salt, which accounts for the presence of the chlorine atom in the molecular formula and contributes to its ionic character.

Alternative chemical names for this impurity include several systematic and trade designations that reflect its structural relationship to the benzothiophene family of compounds. The compound has been referenced in pharmaceutical literature under various synonyms including "this compound" and "8-(Benzo[b]thiophen-3-yl)-5,8-diazaspiro[4.5]decan-5-ium". These nomenclature variations arise from different systematic naming approaches and regulatory filing requirements across international pharmaceutical agencies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H21ClN2S | PubChem Database |

| Molecular Weight | 308.9 g/mol | PubChem Database |

| CAS Registry Number | 2143944-64-1 | Chemical Abstracts Service |

| PubChem CID | 138109318 | PubChem Database |

| IUPAC Name | 8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride | PubChem Database |

Structural Elucidation via Spectroscopic Techniques

The structural characterization of this compound has been accomplished through comprehensive spectroscopic analysis employing multiple analytical techniques that are standard in pharmaceutical impurity identification. Liquid chromatography-mass spectrometry has emerged as the primary analytical method for initial detection and structural hypothesis formation during process development investigations. This technique combines the separation capabilities of high-performance liquid chromatography with the mass analysis precision of mass spectrometry to provide definitive molecular weight confirmation and fragmentation pattern analysis.

Nuclear magnetic resonance spectroscopy represents a fundamental tool for structural elucidation of pharmaceutical impurities, providing detailed information about molecular framework and functional group positioning. The technique operates through the detection of electromagnetic radiation absorption by atomic nuclei in magnetic fields, yielding spectra that are unique to individual compounds and highly characteristic of specific functional groups. Proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy are the most commonly employed variants for pharmaceutical impurity characterization, offering complementary structural information about hydrogen and carbon environments within the molecule.

Infrared spectroscopy provides valuable supplementary data for functional group identification and molecular vibration characterization. The technique measures the interaction of infrared radiation with molecular bonds, producing absorption spectra that reveal specific functional groups present in the compound structure. Fourier transform infrared spectroscopy has become the standard implementation of this technique due to its superior signal-to-noise ratio and simultaneous frequency collection capabilities. The infrared spectrum typically provides information about carbonyl groups, aromatic systems, nitrogen-hydrogen bonds, and other characteristic functional groups present in pharmaceutical compounds.

The spectroscopic characterization process follows established pharmaceutical analytical protocols that require comprehensive documentation of all observed spectral features. Peak assignments, coupling constants, chemical shift values, and integration ratios must be meticulously recorded and correlated with proposed structural features. The analytical data compilation enables definitive structural confirmation and supports regulatory submission requirements for impurity identification and control strategies.

| Analytical Technique | Information Provided | Application in Impurity Analysis |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry | Molecular weight, fragmentation patterns | Primary identification and quantification |

| Proton Nuclear Magnetic Resonance | Hydrogen environment and connectivity | Structural framework elucidation |

| Carbon-13 Nuclear Magnetic Resonance | Carbon environment and multiplicity | Backbone structure confirmation |

| Fourier Transform Infrared | Functional group identification | Complementary structural verification |

Computational Modeling of Molecular Conformations

Computational chemistry approaches have become indispensable tools for understanding the three-dimensional molecular conformations and electronic properties of pharmaceutical impurities. The PubChem database provides access to computed three-dimensional conformer models for this compound, which have been generated using established molecular modeling algorithms. These computational models reveal the spatial arrangement of atoms within the molecule and provide insights into potential intermolecular interactions and stability relationships.

The molecular modeling process typically begins with the generation of initial three-dimensional coordinates based on standard bond lengths, angles, and torsional parameters derived from crystallographic databases and quantum mechanical calculations. Energy minimization algorithms are subsequently applied to optimize the molecular geometry and identify the most thermodynamically stable conformations. The resulting conformer models represent the lowest energy arrangements of atoms that satisfy all chemical bonding constraints and minimize steric repulsions.

Advanced computational methods including density functional theory calculations can provide detailed electronic structure information, including atomic charge distributions, molecular orbital energies, and electrostatic potential surfaces. These properties are particularly relevant for understanding the chemical reactivity patterns and potential degradation pathways of pharmaceutical impurities. The computational results complement experimental spectroscopic data and provide theoretical validation for proposed structural assignments.

The spirocyclic architecture of this compound presents unique conformational challenges that require sophisticated computational treatment. The spiro center creates a rigid junction between two ring systems, constraining the overall molecular flexibility while allowing for specific conformational preferences in the peripheral substituents. The benzothiophene moiety contributes additional aromatic character and potential for pi-pi stacking interactions that influence molecular packing and crystallization behavior.

Molecular dynamics simulations can further explore the conformational flexibility and dynamic behavior of the impurity molecule in solution. These calculations provide time-dependent information about molecular motion, rotational barriers, and preferred conformational states under physiologically relevant conditions. The simulation results contribute to understanding the physical and chemical properties that influence pharmaceutical processing and stability characteristics.

Comparative Analysis with Parent Compound Brexpiprazole

The structural relationship between this compound and its parent compound brexpiprazole provides crucial insights into the formation mechanisms and chemical behavior of this process-related impurity. Brexpiprazole itself possesses the molecular formula C25H27N3O2S and functions as an atypical antipsychotic through modulation of dopamine and serotonin receptor systems. The parent compound exhibits partial agonist activity at serotonin 5-HT1A, dopamine D2, and dopamine D3 receptors, while functioning as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT7, and various adrenergic receptors.

The molecular architecture comparison reveals that this compound retains the benzothiophene structural motif that is characteristic of the parent compound, but differs significantly in the substitution pattern and overall molecular framework. While brexpiprazole contains a quinolinone ring system connected through a piperazine linker to the benzothiophene unit, the impurity features a spirocyclic diazaspiro[4.5]decane system directly attached to the benzothiophene moiety. This structural divergence suggests that the impurity arises through alternative synthetic pathways or degradation processes that modify the core heterocyclic framework.

The molecular weight difference between brexpiprazole (433.6 grams per mole) and this compound (308.9 grams per mole) indicates substantial structural modification during the impurity formation process. The reduction in molecular size corresponds to the loss of the quinolinone ring system and the butoxy linker chain, replaced by the more compact spirocyclic structure. This transformation likely occurs through specific chemical reactions during the synthetic process that lead to cyclization and elimination of molecular fragments.

Pharmacological activity comparisons are limited for this compound due to its classification as a process impurity rather than an active pharmaceutical ingredient. However, the retention of the benzothiophene moiety suggests potential for biological activity, as this structural element is commonly associated with central nervous system activity in pharmaceutical compounds. The spirocyclic nitrogen-containing framework may confer different receptor binding profiles compared to the parent compound, though detailed pharmacological studies would be required for definitive characterization.

| Compound Property | Brexpiprazole | This compound |

|---|---|---|

| Molecular Formula | C25H27N3O2S | C16H21ClN2S |

| Molecular Weight | 433.6 g/mol | 308.9 g/mol |

| Key Structural Features | Quinolinone, piperazine, benzothiophene | Spirocyclic diazaspiro, benzothiophene |

| Primary Function | Atypical antipsychotic | Process-related impurity |

| Receptor Activity | Serotonin/dopamine modulator | Not characterized |

The formation of this compound during pharmaceutical manufacturing represents a specific example of process-related impurity generation that requires comprehensive analytical control strategies. Understanding the structural relationship between the parent compound and its impurities enables the development of targeted analytical methods and process optimization approaches to minimize impurity formation. The comparative analysis provides the foundation for regulatory compliance documentation and supports the establishment of appropriate specification limits for pharmaceutical quality control.

Properties

IUPAC Name |

8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLIJNBYPANZRX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of General Brexpiprazole Synthesis and Impurity Formation

Brexpiprazole synthesis involves multiple steps, including the reaction of quinolin-2-one derivatives with piperazine-containing intermediates. During these reactions, impurities such as dimers and other by-products, including impurity 8, can form. These impurities often arise due to side reactions or incomplete conversions.

Summary of Key Process Parameters

| Parameter | Typical Conditions/Materials |

|---|---|

| Reaction Temperature | 20-45°C for initial steps; 80-120°C for coupling steps |

| Solvents | Ethanol, purified water, dioxane, THF, ethyl acetate |

| Bases | Triethylamine, sodium bicarbonate |

| Purification | Reflux with activated carbon, filtration, crystallization |

| Resin Treatment | AMBER LITE IR 120 H resin in alcohol solvents |

| Reaction Accelerators | Sodium iodide, potassium iodide |

| Yield and Purity | Up to 90% yield; purity of intermediates >99% |

Analytical Data and Research Findings

The impurity 8 is characterized by a molecular weight of 565.8 and a molecular formula consistent with sulfur-containing piperazine derivatives.

Purification methods involving activated carbon treatment and crystallization are effective in isolating high-purity intermediates related to impurity 8.

Resin treatment significantly reduces dimer impurities, which are structurally similar to impurity 8, thereby improving the quality of brexpiprazole synthesis.

The process improvements described in patents focus on minimizing impurity formation at the reaction stage rather than relying solely on downstream purification steps, making the preparation of impurity 8 more controllable and reproducible.

Chemical Reactions Analysis

Brexpiprazole impurity 8 can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation . Major products formed from these reactions include different structural isomers and degradation products that need to be carefully monitored during the manufacturing process .

Scientific Research Applications

Analytical Chemistry

Brexpiprazole impurity 8 serves as a reference standard in analytical methods, particularly in the development and validation of techniques for detecting and quantifying impurities in pharmaceutical formulations. It is essential for:

- Method Development : Used to establish new analytical methods for brexpiprazole and its related compounds.

- Quality Control (QC) : Ensures compliance with regulatory standards by monitoring impurity levels in drug products.

- Stability Testing : Helps assess the stability of brexpiprazole formulations by identifying degradation products.

Pharmaceutical Development

In pharmaceutical development, this compound plays a significant role in:

- Purification Processes : It aids in refining purification methods for brexpiprazole hydrochloride, ensuring the removal of unwanted impurities during manufacturing processes .

- Formulation Studies : Assists researchers in understanding how impurities affect the efficacy and safety profiles of drug formulations.

Regulatory Compliance

This compound is critical for meeting regulatory requirements set by agencies such as the FDA. Its applications include:

- Impurity Profiling : Regulatory submissions require detailed impurity profiles, where this compound is often included to demonstrate control over manufacturing processes .

- Stability Studies : Regulatory bodies mandate stability studies to evaluate how impurities influence drug shelf life and performance under various conditions .

Case Studies and Research Findings

Several case studies highlight the significance of this compound in research:

- A study focused on the identification and control of process-related impurities in brexpiprazole emphasized the importance of monitoring impurities like impurity 8 to ensure drug safety and efficacy .

- Clinical trials involving brexpiprazole have underscored the necessity of understanding impurities' roles, including their potential impact on therapeutic outcomes .

Mechanism of Action

The mechanism of action of brexpiprazole impurity 8 is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient . understanding its formation and degradation pathways is crucial for ensuring the overall efficacy and safety of brexpiprazole . The molecular targets and pathways involved in the formation of this compound are similar to those of brexpiprazole, involving interactions with various enzymes and chemical reagents during the synthesis process .

Comparison with Similar Compounds

Research Findings and Data

Stability Studies

Regulatory Compliance

- Daicel Pharma provides certified Brexpiprazole impurity standards (including Impurity 8) with full characterization (1H NMR, IR, HPLC) for regulatory submissions .

- Aripiprazole impurities require compliance with USP/EP monographs, emphasizing the need for deuterated standards (e.g., Aripiprazole-d8) .

Biological Activity

Brexpiprazole impurity 8, identified by its chemical formula C16H21ClN2S and CAS number 138109318, is a notable impurity associated with the atypical antipsychotic brexpiprazole. Understanding its biological activity is essential for assessing the overall safety and efficacy of brexpiprazole formulations. This article compiles findings from various studies, highlighting the biological properties, mechanisms of action, and implications for therapeutic use.

| Property | Value |

|---|---|

| Molecular Formula | C16H21ClN2S |

| Molecular Weight | 306.87 g/mol |

| Structure | Chemical Structure |

Brexpiprazole itself acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also functioning as an antagonist at 5-HT2A receptors. The impurity's biological activity may be influenced by its structural similarities to brexpiprazole, potentially affecting its interaction with these receptors.

Biological Activity Insights

- Receptor Binding Affinity :

- Pharmacokinetics :

- Safety Profile :

Case Studies and Research Findings

Several studies have investigated the effects of brexpiprazole and its impurities:

- A clinical trial involving over 600 participants assessed the efficacy of brexpiprazole in treating schizophrenia and highlighted the importance of monitoring impurities like impurity 8 due to their potential impact on treatment outcomes .

- Stability studies indicated that brexpiprazole is stable under various conditions but can degrade into impurities under oxidative stress, suggesting that impurity formation could be a concern during storage or formulation .

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed for the identification and quantification of Brexpiprazole impurity 8 in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used due to its specificity and reproducibility. Method validation should include parameters such as linearity (e.g., 5–75 µg/mL range), accuracy (98–102% recovery), and precision (%RSD ≤2.0) . For structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) is recommended when reference standards are unavailable .

Q. What are the established synthetic pathways leading to the formation of this compound during API manufacturing?

- Methodological Answer : Impurities often arise from incomplete purification, side reactions, or degradation. For example, sulfoxidation intermediates or residual solvents during synthesis may lead to impurity formation. Systematic forced degradation studies (acid/base hydrolysis, oxidative stress) under ICH guidelines can help identify pathways . Reaction monitoring via thin-layer chromatography (TLC) or in-process HPLC is critical for early detection .

Q. What regulatory guidelines govern the acceptable limits of this compound in drug products?

- Methodological Answer : The ICH Q3A/B guidelines stipulate that unidentified impurities should be ≤0.10% and identified impurities ≤0.15%. Pharmacopeial monographs (e.g., European Pharmacopoeia) often specify thresholds for "specified impurities," requiring method validation against these criteria . Researchers must cross-reference regional pharmacopeias and justify deviations in analytical protocols .

Advanced Research Questions

Q. How do researchers resolve contradictions in impurity profiling data between different analytical platforms (e.g., HPLC vs. LC-MS)?

- Methodological Answer : Discrepancies may arise due to ionization efficiency in LC-MS or column selectivity in HPLC. To reconcile

- Perform orthogonal method comparisons (e.g., HPLC with diode-array detection vs. LC-MS).

- Validate using spiked recovery experiments to assess matrix effects.

- Apply chemometric tools (e.g., principal component analysis) to identify platform-specific biases .

- Cross-validate with NMR for structural consistency .

Q. How can researchers address challenges in chromatographic separation of this compound from structurally similar degradation products?

- Methodological Answer :

- Experimental Design : Optimize mobile phase composition (e.g., buffer pH, organic modifier gradient) using a factorial design approach. For example, screen factors like column temperature (30–50°C) and flow rate (0.8–1.2 mL/min) to maximize resolution .

- Data Analysis : Use resolution (Rs) ≥2.0 as a critical system suitability parameter. If co-elution occurs, employ heart-cutting 2D-LC or advanced detectors (e.g., charged aerosol detection) .

Q. What advanced spectroscopic techniques are required for definitive structural elucidation of this compound when reference standards are unavailable?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., molecular formula C₈H₆S, MW 134.2) and fragmentation patterns .

- Multidimensional NMR : ¹H-¹³C heteronuclear correlation spectroscopy (HSQC) and NOESY can resolve stereochemical ambiguities .

- Comparative Analysis : Cross-reference with synthetic analogs (e.g., thiophene derivatives) to infer substituent positions .

Ethical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.